molecular formula C8H7ClN4O B1384385 4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol CAS No. 1016534-61-4

4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol

Cat. No. B1384385
M. Wt: 210.62 g/mol
InChI Key: XIUYAPRUTCCMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-1,2,4-triazol-3-ylacetic acid” is a biochemical used for proteomics research . It’s a typical representative of aminoazolecarboxylic acids .


Synthesis Analysis

The synthesis of “5-Amino-1,2,4-triazol-3-ylacetic acid” has been studied. The reaction of aminoguanidine with malonic acid in acidic aqueous solutions was examined, and improved procedures for preparing this compound were suggested .


Molecular Structure Analysis

The molecular formula of “5-Amino-1,2,4-triazol-3-ylacetic acid” is C4H6N4O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1,2,4-triazol-3-ylacetic acid” are as follows :

Scientific Research Applications

Structural and Spectroscopic Studies

  • Synthesis and Characterization : Studies on similar triazole compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, involved detailed structural analysis using X-ray diffraction and characterization through spectroscopic techniques like IR, 1H NMR, and 13C NMR. These compounds exhibit strong intermolecular hydrogen bonds, forming complex molecular frameworks (Şahin et al., 2014).

Antioxidant and Antiradical Activities

  • Synthesis of Derivatives with Antioxidant Properties : Research on 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which are structurally related to the specified compound, revealed their potential in antioxidant and antiradical activities. These compounds were synthesized and characterized, followed by screening for their bioactivities (Bekircan et al., 2008).

Biological and Pharmacological Potential

  • Antimicrobial Activities : Some 1,2,4-triazole derivatives have been explored for their antimicrobial properties. The synthesis of these compounds involved various chemical reactions and their efficacy was tested against different microorganisms, indicating potential in the development of new antimicrobial agents (Bektaş et al., 2007).
  • Antileishmanial Activity : 4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial properties. These studies involved theoretical calculations and experimental testing against Leishmania infantum, highlighting the compound's potential in treating leishmaniasis (Süleymanoğlu et al., 2017).

Material Science Applications

  • Structural and Thermal Analysis : Investigations on the interaction of triazole derivatives with other molecules, such as molecular iodine, have provided insights into their structural and thermal behavior. These studies are crucial for understanding the stability and reactivity of such compounds in different conditions (Ivolgina et al., 2020).

Safety And Hazards

The compound is classified as an irritant. It has the following hazard statements: H302-H315-H319 .

properties

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-3-4(1-2-6(5)14)7-11-8(10)13-12-7/h1-3,14H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUYAPRUTCCMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Reactant of Route 2
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Reactant of Route 3
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Reactant of Route 4
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Reactant of Route 5
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Reactant of Route 6
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.